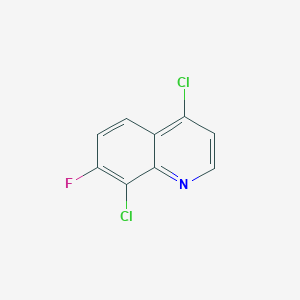
4,8-Dichloro-7-fluoroquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,8-Dichloro-7-fluoroquinoline is a chemical compound with the molecular formula C9H4Cl2FN . It has a molecular weight of 216.04 .
Synthesis Analysis
The synthesis of this compound involves a variety of synthetic methods exploiting cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H4Cl2FN/c10-6-3-4-13-9-5(6)1-2-7(12)8(9)11/h1-4H . This indicates the presence of two chlorine atoms, one fluorine atom, and a quinoline ring in the structure.Physical and Chemical Properties Analysis
The boiling point of this compound is predicted to be 299.1±35.0 °C and its density is predicted to be 1.491±0.06 g/cm3 . Its pKa is predicted to be -0.25±0.44 .科学的研究の応用
Structural and Mechanism Analysis :
- Fluoroquinolones, which include compounds like 4,8-Dichloro-7-fluoroquinoline, have been studied for their structures, mechanisms of action, and resistance, as well as their spectra of activity against various bacteria. These compounds primarily target DNA gyrase, a crucial bacterial enzyme (Wolfson & Hooper, 1985).
Novel Antibacterial Compounds :
- Research has focused on designing new compounds with potent antibacterial activities, such as derivatives of 8-chloroquinolone and 8-fluoroquinolone. These compounds have shown significant potency against both Gram-positive and Gram-negative bacteria (Kuramoto et al., 2003).
Synthesis and Antibacterial Properties :
- Studies have been conducted on synthesizing new derivatives of fluoroquinolones, such as 8-nitrofluoroquinolone derivatives, to investigate their antibacterial properties. These compounds have shown effectiveness against various bacterial strains (Al-Hiari et al., 2007).
Synthesis of Derivatives for Therapeutic Use :
- The synthesis of derivatives like 2-chloro-N, N-diethyl-7-fluoroquinazolin-4-amine has been researched for their potential as small molecule anticancer drugs (Zhou et al., 2019).
Potential for Neurodegenerative Disease Treatment :
- Certain derivatives of chloroquinolines have been synthesized and evaluated for their potential in treating neurodegenerative disorders, such as Alzheimer's disease, due to their in vitro acetylcholinesterase inhibition and memory improvement properties in vivo (Duarte et al., 2017).
Applications in Analytical Chemistry :
- Fluoroquinolines and related compounds have been used as fluorescent labeling reagents in analytical chemistry, aiding in the detection and quantification of various substances (Gatti et al., 2002).
Phototoxicity Reduction in Fluoroquinolones :
- Research on modifying fluoroquinolones to reduce phototoxicity has been conducted. For example, introducing a methoxy group at specific positions in the quinolone nucleus significantly reduces phototoxicity, making them safer for use (Marutani et al., 1993).
作用機序
While the specific mechanism of action for 4,8-Dichloro-7-fluoroquinoline is not mentioned in the search results, fluoroquinolones, a class of compounds to which it belongs, are known to inhibit DNA synthesis by binding to the enzyme-DNA complex, stabilizing DNA strand breaks created by DNA gyrase and topoisomerase IV .
Safety and Hazards
特性
IUPAC Name |
4,8-dichloro-7-fluoroquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl2FN/c10-6-3-4-13-9-5(6)1-2-7(12)8(9)11/h1-4H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFQDFRAMEFJRQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=NC=CC(=C21)Cl)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl2FN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

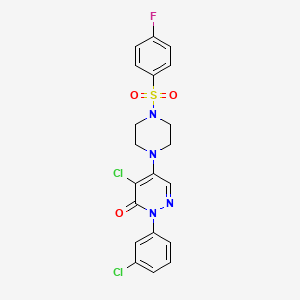

![(3Ar,6aS)-2-acetyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxamide](/img/structure/B2808417.png)

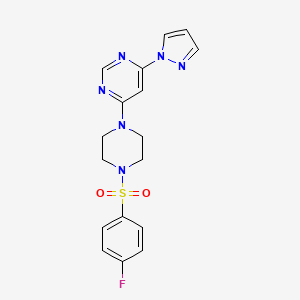
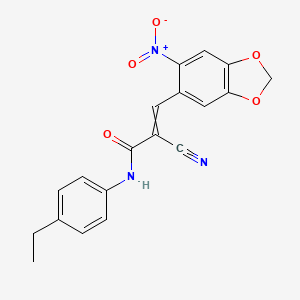
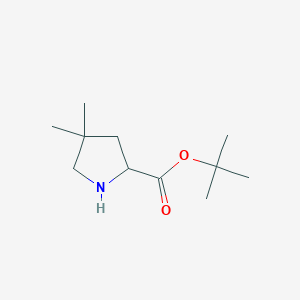
![Methyl 4-[(3-methylphenyl)sulfanyl]-2-quinazolinyl sulfide](/img/structure/B2808424.png)


![N-[(1-Phenyltetrazol-5-yl)methyl]oxirane-2-carboxamide](/img/structure/B2808429.png)
![[(3aS,7aR)-7a-(hydroxymethyl)-octahydro-1H-isoindol-3a-yl]methanol hydrochloride](/img/structure/B2808433.png)
![1-Benzothiophen-2-yl-(2-pyrazin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)methanone](/img/structure/B2808435.png)
